molecular formula C4H2N2O4S B13845652 Thiophene, 3,4-dinitro- CAS No. 19985-45-6

Thiophene, 3,4-dinitro-

Cat. No.: B13845652
CAS No.: 19985-45-6
M. Wt: 174.14 g/mol
InChI Key: SKFFLLWXTPKBGO-UHFFFAOYSA-N
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Description

3,4-Dinitrothiophene is a heterocyclic compound that features a thiophene ring substituted with two nitro groups at the 3 and 4 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Dinitrothiophene can be synthesized through nitration of thiophene derivatives. One common method involves the nitration of 2,5-dihalothiophenes using nitric acid in the presence of sulfuric acid. This method yields 3,4-dinitrothiophene with high efficiency . The reaction conditions typically involve controlled temperatures and the use of fuming acids to optimize the yield .

Industrial Production Methods

Industrial production of 3,4-dinitrothiophene follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The scalability of the nitration process makes it feasible for industrial applications .

Mechanism of Action

The mechanism of action of 3,4-dinitrothiophene involves its ability to participate in electron transfer processes. The nitro groups act as electron-withdrawing groups, which influence the electronic properties of the thiophene ring. This makes the compound an effective electron acceptor in various chemical reactions . The molecular targets and pathways involved include interactions with electron-donating groups and participation in redox reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dinitrothiophene is unique due to its specific substitution pattern, which imparts distinct electronic properties. The presence of two nitro groups at the 3 and 4 positions makes it a strong electron acceptor, enhancing its utility in electronic and optoelectronic applications .

Properties

IUPAC Name

3,4-dinitrothiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2N2O4S/c7-5(8)3-1-11-2-4(3)6(9)10/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKFFLLWXTPKBGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CS1)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00455738
Record name Thiophene, 3,4-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19985-45-6
Record name Thiophene, 3,4-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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